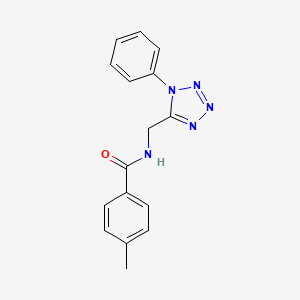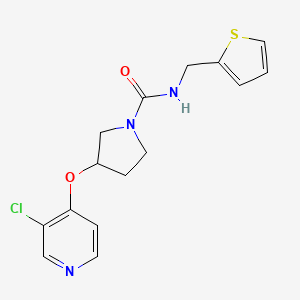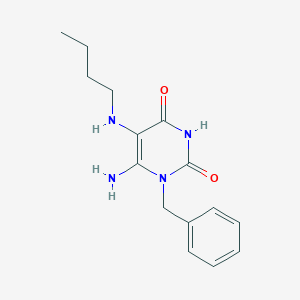
6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Acylation and 1,3-Dipolar Cycloaddition : Research demonstrates acylation of similar pyrimidine derivatives, leading to various substituted products, showcasing the compound's versatility in synthetic organic chemistry (Steinlin & Vasella, 2009).
- One-Pot Synthesis of Pyrans : The efficiency of synthesizing pyran derivatives from related compounds indicates the potential for creating biologically active molecules through simplified methods (Zonouzi, Kazemi, & Nezamabadi, 2006).
- Conversion to Antithrombotic Agents : Pyrimidine derivatives have been converted to new antithrombotic compounds, highlighting the therapeutic potential of such chemical frameworks (Furrer, Wágner, & Fehlhaber, 1994).
Applications in Drug Discovery and Pharmacology
- Precursors for Purine Analogs : The synthesis of disubstituted imidazoles from similar compounds as precursors for purine analogs shows their importance in drug discovery processes (Alves, Proença, & Booth, 1994).
- Lactam Ring Analogues as Antibacterial Agents : Novel series of lactam ring analogues derived from pyrimidine bases have shown potent antibacterial activity, indicating the potential for developing new antibiotics (Harita et al., 2017).
properties
IUPAC Name |
6-amino-1-benzyl-5-(butylamino)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-9-17-12-13(16)19(15(21)18-14(12)20)10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZZVBJHHDAYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)
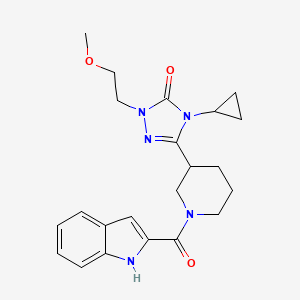
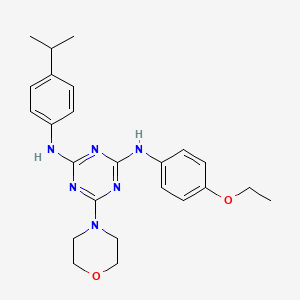

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668181.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)


![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
